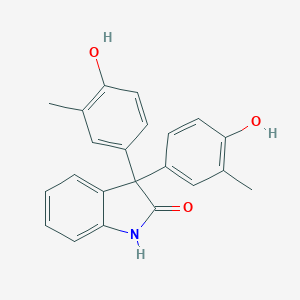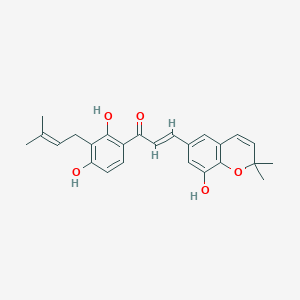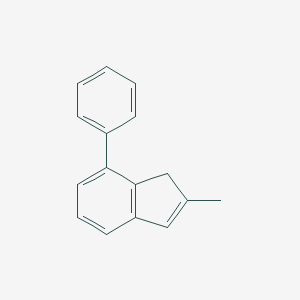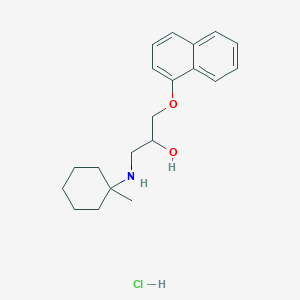
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Pindolol, is a beta-blocker medication used to treat high blood pressure, angina, and heart rhythm disorders. In addition to its clinical applications, Pindolol has also been extensively studied for its scientific research applications.
Mechanism Of Action
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the body. By doing so, it reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has intrinsic sympathomimetic activity, which means that it can partially activate the beta receptors while blocking them.
Biochemical And Physiological Effects
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of catecholamines, which are hormones that regulate various physiological processes, including heart rate, blood pressure, and metabolism. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action and has been extensively studied in both clinical and research settings. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several limitations as well. It has a relatively short half-life, which limits its usefulness in long-term studies. It also has a non-selective mechanism of action, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. One area of interest is its potential role in the treatment of psychiatric disorders, such as depression and anxiety. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to enhance the effects of antidepressant medications and may have therapeutic potential in the treatment of these disorders. Another area of interest is its potential role in the treatment of cancer. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride and its effects on various physiological processes.
Synthesis Methods
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a synthetic compound that can be prepared by reacting 1-methylcyclohexylamine with 1-naphthol in the presence of an acid catalyst. The resulting product is then reacted with epichlorohydrin to form the hydrochloride salt of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The purity and yield of the compound can be improved by recrystallization and other purification techniques.
Scientific Research Applications
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been used as a research tool to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and addiction.
properties
CAS RN |
130260-25-2 |
|---|---|
Product Name |
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-20(12-5-2-6-13-20)21-14-17(22)15-23-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21-22H,2,5-6,12-15H2,1H3;1H |
InChI Key |
YXCBQVPMUBGLGT-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Canonical SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
synonyms |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroch loride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



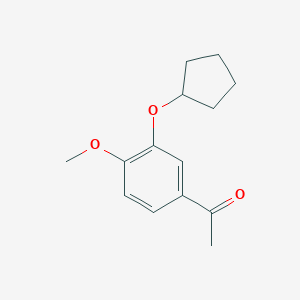
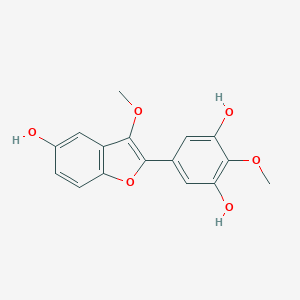
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
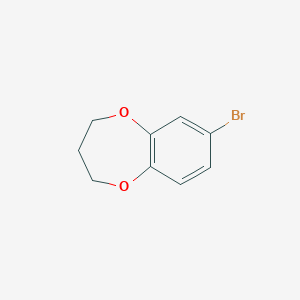
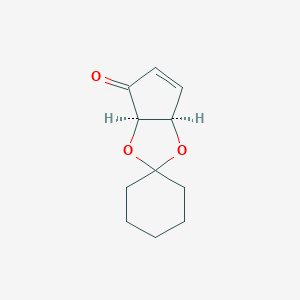
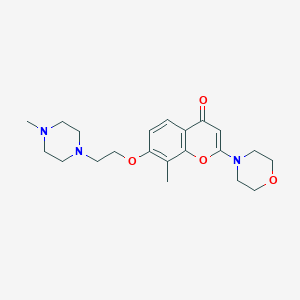
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
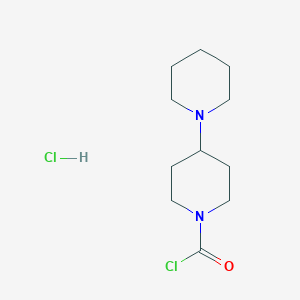
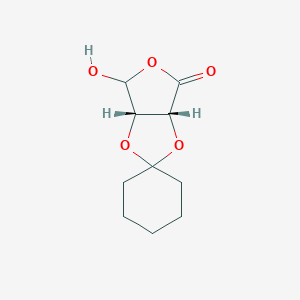
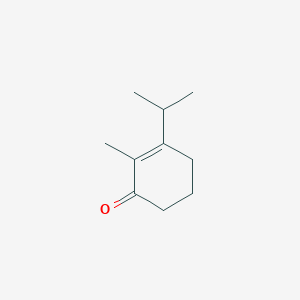
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
